dihydroindenyl-oxyalkanoic acid
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Overview
Description
[(Dihydroindenyl)oxy]acetic acid, commonly referred to as DIOA, is a chemical compound known for its potent inhibitory effects on potassium/chloride co-transporters. The compound has the molecular formula C20H24Cl2O4 and a molecular weight of 399.31 g/mol . It is primarily used in biochemical research to study ion transport mechanisms across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(dihydroindenyl)oxy]acetic acid involves multiple steps, starting from acetic acid, 2-[(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]- . The synthetic route typically includes the following steps:
Formation of the Indenone Intermediate: The initial step involves the formation of the indenone intermediate through a series of cyclization reactions.
Substitution Reactions: The intermediate undergoes substitution reactions to introduce the butyl and dichloro groups.
Esterification: The final step involves esterification to form the [(dihydroindenyl)oxy]acetic acid.
Industrial Production Methods
Industrial production of [(dihydroindenyl)oxy]acetic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically produced in solid form with a purity of ≥98% (HPLC) .
Chemical Reactions Analysis
Types of Reactions
[(Dihydroindenyl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound undergoes substitution reactions, particularly at the chlorine atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of [(dihydroindenyl)oxy]acetic acid, depending on the specific reagents and conditions used .
Scientific Research Applications
[(Dihydroindenyl)oxy]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research on [(dihydroindenyl)oxy]acetic acid includes its potential therapeutic applications in treating conditions related to ion transport dysfunction.
Mechanism of Action
[(Dihydroindenyl)oxy]acetic acid exerts its effects by inhibiting the potassium/chloride co-transporter. This inhibition disrupts the transport of potassium and chloride ions across cell membranes, affecting various physiological processes. The compound does not affect the bumetanimide-sensitive sodium, potassium, chloride co-transport system . The molecular targets include the potassium/chloride co-transporters, and the pathways involved are related to ion transport and cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
[(Dihydroindenyl)oxy]propionic acid: Similar in structure but with a propionic acid group instead of acetic acid.
[(Dihydroindenyl)oxy]butyric acid: Contains a butyric acid group, differing in the length of the carbon chain.
Uniqueness
[(Dihydroindenyl)oxy]acetic acid is unique due to its specific inhibitory effects on potassium/chloride co-transporters, which are not observed in its analogs. This specificity makes it a valuable tool in biochemical research for studying ion transport mechanisms .
Properties
CAS No. |
106105-17-3 |
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Molecular Formula |
C20H24Cl2O4 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24) |
InChI Key |
YAWWQIFONIPBKT-UHFFFAOYSA-N |
SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 |
Canonical SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 |
Synonyms |
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid ((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, (+)-isomer ((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, (+-)-isomer ((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, sodium salt, (+)-isomer ((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, sodium salt, (+-)-isomer DIOA-acid |
Origin of Product |
United States |
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